1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
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Description
1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C21H23F2N5O2S and its molecular weight is 447.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) such as adrenergic receptors . The sulfonyl group might also interact with various enzymes or receptors.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it interacts with adrenergic receptors, it could influence pathways related to neurotransmission and cellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the organism it’s administered to. Piperazine derivatives are generally well absorbed and distributed in the body .
Properties
IUPAC Name |
1-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O2S/c22-16-5-6-18(23)15(13-16)14-31(29,30)27-11-9-26(10-12-27)21-20-17-3-1-2-4-19(17)25-28(20)8-7-24-21/h5-8,13H,1-4,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRMHJZJVQPGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)CC5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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